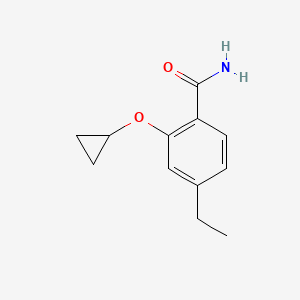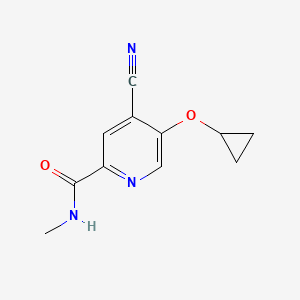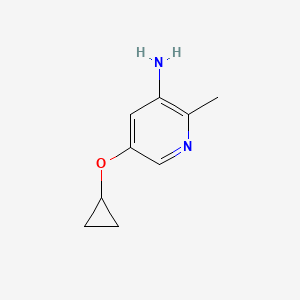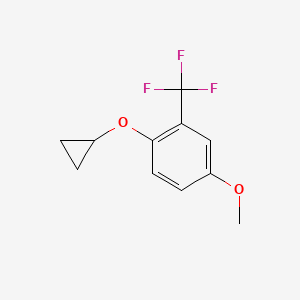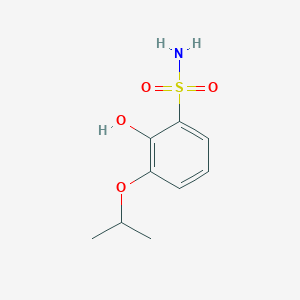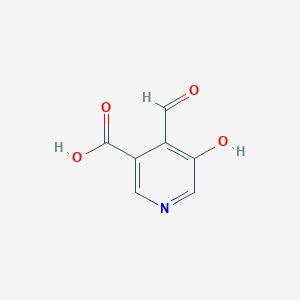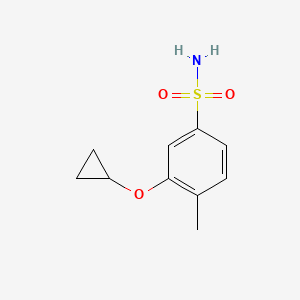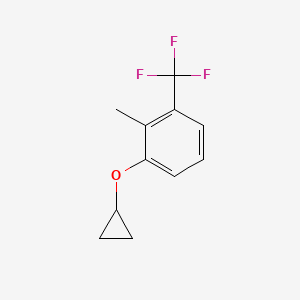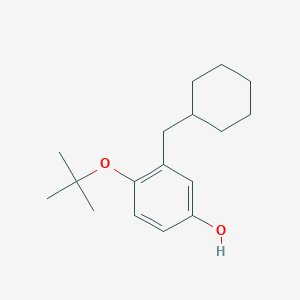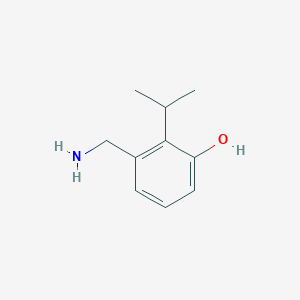
3-(Aminomethyl)-2-isopropylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-2-(propan-2-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an aminomethyl group and an isopropyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-2-(propan-2-yl)phenol can be achieved through several methods. One common approach involves the alkylation of 2-(propan-2-yl)phenol with formaldehyde and subsequent reduction of the resulting intermediate. The reaction conditions typically include the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of 3-(aminomethyl)-2-(propan-2-yl)phenol may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-2-(propan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Halogenated phenols.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-2-(propan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(aminomethyl)-2-(propan-2-yl)phenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenol group can undergo redox reactions, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aminomethyl)phenol: Lacks the isopropyl group, resulting in different chemical properties.
3-(Aminomethyl)phenol: Similar structure but without the isopropyl group.
2-(Propan-2-yl)phenol: Lacks the aminomethyl group, affecting its reactivity and applications.
Uniqueness
3-(Aminomethyl)-2-(propan-2-yl)phenol is unique due to the presence of both the aminomethyl and isopropyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
3-(aminomethyl)-2-propan-2-ylphenol |
InChI |
InChI=1S/C10H15NO/c1-7(2)10-8(6-11)4-3-5-9(10)12/h3-5,7,12H,6,11H2,1-2H3 |
InChI-Schlüssel |
ZTHWMPFRNCXQCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC=C1O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



